4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione - 439096-59-0

4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione

Catalog Number: EVT-3115209
CAS Number: 439096-59-0
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-6,7-dimethoxy-2-(4-butanoyl-hexahydro-1H-1,4-diazepin-1-yl)quinazoline HCl (DDQ)

Compound Description: DDQ is a quinazoline derivative that exhibits rapid absorption in rats, rabbits, and humans. It is primarily metabolized into O- and N-glucuronides of 7-O-desmethyl DDQ in rats and N-glucuronide of DDQ in rabbits. DDQ undergoes significant enterohepatic circulation in rats and has a short half-life in human plasma (1.53 hours) [].

Relevance: DDQ shares the core quinazoline structure with 4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione. Both compounds feature a 4-amino group and 6,7-dimethoxy substitutions on the quinazoline ring. The significant difference lies in the substituent at position 2 of the quinazoline ring. While the target compound features a (4-methoxyphenyl)methyl group attached to a thione group, DDQ possesses a more complex (4-butanoyl-hexahydro-1H-1,4-diazepin-1-yl) substituent. These structural similarities provide insights into the potential metabolism and pharmacokinetic properties of the target compound [].

4-Amino-6,7-dimethoxy-2-(5-methanesulfonamido-1,2,3,4-tetrahydroisoquinolin-2-yl)-5-(2-pyridyl)quinazoline mesylate

Compound Description: This compound is a novel quinazoline-based salt with therapeutic potential [].

Relevance: This compound shares the core quinazoline structure with 4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione, specifically the 4-amino and 6,7-dimethoxy substitutions on the quinazoline ring. The primary difference lies in the substituents at positions 2 and 5. The target compound has a (4-methoxyphenyl)methyl group attached to a thione at position 2 and no substitution at position 5. In contrast, this related compound features a (5-methanesulfonamido-1,2,3,4-tetrahydroisoquinolin-2-yl) group at position 2 and a 2-pyridyl group at position 5. This comparison highlights the diversity in substituents possible at various positions of the quinazoline ring while retaining potential therapeutic activity [].

Prazosin

Compound Description: Prazosin is a quinazoline derivative recognized for its potent and selective antagonism of α1-adrenoceptors [, ]. It exhibits therapeutic efficacy as an antihypertensive agent [, ].

Relevance: Although the precise structure of 4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione differs from Prazosin, the presence of the quinazoline core structure suggests potential for similar biological activities. Prazosin's well-documented interaction with α1-adrenoceptors indicates a possible avenue for exploring the pharmacological profile of the target compound, particularly concerning its potential antihypertensive effects [, ].

4-Amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines

Compound Description: This series of quinazoline derivatives exhibits high binding affinity and selectivity for α1-adrenoceptors in vitro, demonstrating potent antagonist activity against norepinephrine-induced vasoconstriction []. Notably, the dimethoxytriazine derivative within this series displays even greater potency than prazosin.

Relevance: The structural similarity between 4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione and this series lies in the shared 4-amino-6,7-dimethoxyquinazoline core. Although the substituents at the 2-position differ, the presence of heterocyclic moieties in both cases suggests the potential for interaction with similar biological targets. This connection further strengthens the possibility of 4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione possessing α1-adrenoceptor antagonist activity and potential antihypertensive properties [].

4-(3′-Bromo-4′-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)

Compound Description: WHI-P154 is a novel quinazoline derivative that demonstrates significant cytotoxicity against human glioblastoma cell lines, U373 and U87, by triggering apoptosis at micromolar concentrations. This cytotoxic activity becomes even more potent and selective when WHI-P154 is conjugated to recombinant human epidermal growth factor (EGF) [].

Relevance: Both WHI-P154 and 4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione share the core structure of 4-amino-6,7-dimethoxyquinazoline. Despite differences in their substituents at position 2, the shared structural features suggest that 4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione might exhibit cytotoxic properties against cancer cells. This possibility arises from the well-established antitumor activity observed in WHI-P154 [].

Properties

CAS Number

439096-59-0

Product Name

4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione

IUPAC Name

4-amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione

Molecular Formula

C18H19N3O3S

Molecular Weight

357.43

InChI

InChI=1S/C18H19N3O3S/c1-22-12-6-4-11(5-7-12)10-21-17(19)13-8-15(23-2)16(24-3)9-14(13)20-18(21)25/h4-9H,10,19H2,1-3H3

InChI Key

WUHGLROTRIEJBA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=C3C=C(C(=CC3=NC2=S)OC)OC)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.